molecular formula C13H13NaO4S B1683149 Tibenelast sodium CAS No. 105102-18-9

Tibenelast sodium

Cat. No. B1683149
M. Wt: 288.3 g/mol
InChI Key: ILEWAUWOUIHKID-UHFFFAOYSA-M
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Description

Tibenelast sodium is an inhibitor of phosphodiesterase .


Synthesis Analysis

Tibenelast sodium is a phosphodiesterase inhibitor . It has been found to be effective in vitro and in vivo . In vitro, the effect of the phosphodiesterase inhibitor Tibenelast, and placebo on isoproterenol-induced changes in heart rate, cAMP and norepinephrine levels in normal male volunteers was studied . In vivo, Tibenelast is a potent orally active compound against anaphylactic shock induced by high dose antigen aerosol .


Molecular Structure Analysis

The molecular structure of Tibenelast sodium consists of C13H13NaO4S . The molecular weight is 288.29 .

Scientific Research Applications

Antioxidant and Free Radical Scavenging

Tibenelast sodium, also referred to as tiron in some studies, has been identified as an efficient chelator of certain metal ions and a substrate in various enzyme reactions. Its small size allows for cell entry, thus modulating intracellular electron transfer reactions. It acts as an antioxidant by scavenging free radicals. Research has shown that tiron can function as an electron scavenger, mitigating redox-induced toxicity in drug regimes by capturing free electrons. This is significant for understanding its applications in hypoxic conditions and its potential in enhancing electron release measurement methods (Taiwo, 2008).

Photocatalysis and Adsorbent Materials

Tibenelast sodium has been involved in studies exploring the use of TiO2-supported adsorbent materials for organic pollutant removal from air and water. This research field focuses on the preparation methods of composite materials and their photocatalytic performance, showcasing Tibenelast sodium's role in enhancing environmental and chemical engineering processes (MiarAlipour et al., 2018).

Mitigating Agent for Brain Mitochondrial Impairment

A study on the brain, an organ rich in mitochondria and susceptible to oxidative stress, revealed that tiron (Tibenelast sodium) is a potent antioxidant. It showed positive modulation on mitochondrial redox state, reducing oxidative stress markers and enhancing the activity of electron transport chain (ETC) and Krebs cycle. This indicates its potential as a mitigating agent to attenuate harmful effects on the brain, particularly in the context of radiation or manganese (Mn) toxicity exposure (Abdel-Magied et al., 2019).

Energy Storage and Electrochemical Applications

In the field of energy storage, Tibenelast sodium is part of the research on materials like MXene/CNT composite paper electrodes for sodium-based energy storage devices. The material's structural and compositional features contribute to superior sodium storage properties, indicating its relevance in the development of high-performance electrodes for batteries and capacitors (Xie et al., 2016).

properties

IUPAC Name

sodium;5,6-diethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4S.Na/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2;/h5-7H,3-4H2,1-2H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWAUWOUIHKID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)[O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909334
Record name Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tibenelast sodium

CAS RN

105102-18-9
Record name Tibenelast sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIBENELAST SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V58CN2SY21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Peyton, EA Ziege - Journal of Chromatography B: Biomedical Sciences …, 1990 - Elsevier
… A stock solution of tibenelast sodium (Lot No. L04DQ13) was prepared by dissolving 5.41 mg into a 5-ml volumetric flask and filling to the mark with a methanol-water (20 : 80, v/v) …
Number of citations: 4 www.sciencedirect.com
I vitro Activity, I vivo Activity - targetmol.com
Tibenelast increases the heart rate response to isoproterenol infusion, whereas norepinephrine and cAMP levels are not different in any treatment. In normal male volunteers, The effect …
Number of citations: 0 www.targetmol.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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